1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile is a significant compound within the realm of organic chemistry, particularly known for its structural complexity and potential applications in medicinal chemistry. This compound features a pyrrolidine ring with a carbonitrile functional group and a bromophenyl substituent, which contribute to its unique chemical properties. The presence of these functional groups positions it as an interesting candidate for various scientific investigations, including studies on biological activity and synthetic methodologies.
This compound belongs to the class of pyrrolidine derivatives, which are cyclic compounds containing a five-membered ring with nitrogen. Pyrrolidine derivatives are widely studied due to their diverse biological activities, including potential antimicrobial and anticancer properties. Specifically, 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile can be synthesized from simpler precursors through various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds using palladium catalysts. In this context, the bromophenyl group can be coupled with a suitable nucleophile to form the desired product.
Another method includes the Castagnoli-Cushman reaction, where imines and succinic anhydride are reacted under specific conditions to yield fully substituted 5-oxopyrrolidines. This reaction has been optimized for high yields and stereochemical density, showcasing the versatility of pyrrolidine derivatives in synthetic chemistry .
The molecular structure of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile can be represented as follows:
This compound features:
The structural formula indicates that the compound is characterized by both aromaticity from the bromophenyl substituent and heterocyclic properties from the pyrrolidine ring, contributing to its chemical reactivity and potential biological interactions.
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile participates in various chemical reactions that enhance its utility in organic synthesis:
The mechanism of action for 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile primarily involves its interaction with biological receptors and enzymes. The bromophenyl group may facilitate binding to specific targets due to its electron-withdrawing nature, while the carbonitrile group can engage in hydrogen bonding and electrostatic interactions.
Research indicates that derivatives of this compound exhibit inhibition of certain enzymes, such as BACE-1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1), which is implicated in Alzheimer's disease. This inhibition occurs through specific interactions within the enzyme's active site, demonstrating the potential therapeutic applications of this class of compounds .
The physical properties of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
The pyrrolidine ring stands as a privileged scaffold in medicinal chemistry due to its exceptional capacity to enhance molecular complexity, spatial coverage, and pharmacokinetic properties. As a saturated five-membered nitrogen heterocycle, pyrrolidine exhibits distinct advantages over flat aromatic systems: significant sp³-hybridization (Fsp³ = 0.80), presence of up to four stereogenic centers enabling precise chiral interactions, and pseudorotation capability that allows dynamic exploration of pharmacophore space [6]. This conformational adaptability enables optimal target binding, exemplified by fluorinated proline derivatives where C-4 stereochemistry dictates endo/exo puckering preferences critical for biological activity [6]. The integration of pyrrolidinone moieties (5-oxopyrrolidine) further augments bioactivity by introducing hydrogen-bonding sites and polarity, as demonstrated in natural products like Salinosporamide A—a potent proteasome inhibitor .
Table 1: Bioactive Pyrrolidine Derivatives Illustrating Scaffold Versatility
Compound | Structural Features | Biological Activity | Significance |
---|---|---|---|
trans-4-Fluoroproline | C-4 fluorination locking endo conformation | Protein structure stabilization | Demonstrates stereoelectronic control of ring puckering [6] |
GRP40 Agonist (R,R)-9 | cis-4-CF₃ group enabling pseudoaxial orientation | Antidiabetic (hGRP40 IC₅₀ = 0.11 µM) | 22-fold selectivity over enantiomer [6] |
4e (3-arylproline analog) | 4’-Chloro substitution | NMDA receptor antagonist (Kᵢ = 0.63 µM) | 244-fold GluN1/GluN2A preference |
Salinosporamide A | Marine-derived pyrrolidinone | Proteasome inhibition (anticancer) | Clinical candidate |
Within this framework, 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile emerges as a strategically hybridized molecule incorporating three critical elements: (1) the conformationally constrained pyrrolidinone core, (2) the lipophilic 4-bromophenyl moiety enhancing membrane permeability, and (3) the electron-withdrawing nitrile group enabling dipole interactions and metabolic stability. This triad synergistically addresses key challenges in CNS drug development—blood-brain barrier penetration and target specificity—as evidenced by SAR studies on structurally related 3-arylprolines showing nanomolar NMDA receptor affinity .
The molecular architecture of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile (C₁₁H₉BrN₂O, MW 277.11 g/mol) represents a deliberate fusion of complementary pharmacophoric elements. Its electronic distribution and steric parameters are optimized for target engagement:
4-Bromophenyl Group: Positioned at N-1, this moiety provides substantial hydrophobic bulk (π-system + heavy atom) facilitating π-stacking with aromatic residues in binding pockets. Bromine’s polarizability enhances transient interactions (halogen bonding) with carbonyl oxygens or electron-rich side chains, as validated in GluN1/GluN2A receptor studies where 4-bromo substitution boosted affinity 10-fold over unsubstituted analogs .
5-Oxopyrrolidine Core: The cyclic amide establishes a hydrogen-bond network via its carbonyl (H-bond acceptor) and α-protons (H-bond donors). C-3 substitution induces ring puckering that positions the nitrile group optimally for binding. Computational models (B3LYP/6-31G(d,p)) indicate that the lactam’s dipole moment (≈4.5 D) significantly enhances solubility and protein docking efficiency versus non-polar scaffolds [7].
C-3 Nitrile Group: This electron-deficient moiety (-C≡N) serves dual functions: (1) acting as a bioisostere for carboxylate or alkyne groups, enabling dipole-dipole interactions with Ser/Thr residues, and (2) improving metabolic stability by resisting oxidative metabolism. DFT analyses show substantial electrophilicity at the nitrile carbon (Fukui f⁻ index >0.15), supporting nucleophilic attack susceptibility—a trait exploitable in irreversible enzyme inhibition [7].
Table 2: Computational Analysis of Key Structural Fragments (DFT B3LYP/6-31G(d,p))
Fragment | Electrophilicity Index (ω, eV) | Nucleophilicity Index (N, eV) | Fukui f⁻ (Most Electrophilic Site) | Role in Target Engagement |
---|---|---|---|---|
4-Bromophenyl | 1.98 | 3.05 | Br (0.072) | Halogen bonding/ hydrophobic contact |
5-Oxopyrrolidine | 2.35 | 2.89 | O (carbonyl, 0.121) | H-bonding, dipole alignment |
C≡N | 3.71 | 1.84 | N (0.158) | Dipole interaction, metabolic stability |
The conformational interplay between these elements is critical: the bromophenyl group restricts N-inversion, locking the oxopyrrolidine in a twisted envelope conformation. This positions the C-3 nitrile pseudoaxially, minimizing steric clash with the C-5 carbonyl—a configuration confirmed by X-ray analogs in protein-ligand complexes [6].
Innovation around 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile derivatives is accelerating, with significant intellectual property activity focused on antimicrobial and CNS applications. Key developments include:
Antimicrobial Patents: WO2020169682A1 details hydrazide derivatives incorporating halogenated pyrrolidinones for combating Acinetobacter baumannii [5]. While not explicitly disclosing the nitrile variant, the patent establishes that 4-bromophenyl-pyrrolidinones exhibit enhanced penetration in Gram-negative bacteria via porin interactions. Claims cover structures with "R³ = CN, COOH, CONHNH₂" at C-3, positioning the carbonitrile derivative as a covered embodiment. This aligns with recent findings that 5-oxopyrrolidines with electron-withdrawing groups (e.g., CN, NO₂) disrupt bacterial membrane potential at MICs of 2–8 µg/mL against MRSA .
CNS Therapeutics: Primary literature reveals unexploited potential in glutamate receptor modulation. SAR studies on 3-carboxy-3-phenylprolines demonstrated that 4’-bromo substitution (e.g., compound 4f) confers exceptional selectivity for GluN1/GluN2A NMDA receptors (Kᵢ = 0.62 µM, >100-fold selectivity over AMPA/KA receptors) . Molecular docking suggests the bromine atom occupies a hydrophobic subpocket near Leu786, while the C-3 carboxylate chelates Mg²⁺ ions. The carbonitrile analog could maintain this binding mode while enhancing CNS bioavailability—supported by LogP calculations (cLogP ≈1.8) and polar surface area (PSA ≈50 Ų) within optimal blood-brain barrier penetration ranges.
Oncology Innovations: Emerging work (e.g., Pharmaceuticals 2022, 15, 970) discloses 5-oxopyrrolidine-3-carbonitriles with substituted aryl groups exhibiting dual anticancer/antimicrobial action. Compound 21 (structurally analogous to the target molecule but with 5-nitrothiophene) showed IC₅₀ = 4.7 µM against A549 lung cancer cells and potent activity against linezolid-resistant Staphylococcus aureus (MIC = 2 µg/mL) . This suggests the 1-(4-bromophenyl)-3-carbonitrile variant could be modified at C-5 or N-1 to enhance tumor cell selectivity.
Table 3: Intellectual Property and Application Landscape for Bromophenyl-oxopyrrolidine Derivatives
Patent/Literature | Key Claims/Findings | Therapeutic Area | Structural Innovations |
---|---|---|---|
WO2020169682A1 (2020) | Hydrazide-pyrrolidinones control multidrug-resistant A. baumannii | Anti-infective | C-3 functionalization (CN, COOH, CONHNH₂) [5] |
ACS Chem Neurosci 11(5) (2020) | 4’-Br-3-arylprolines as GluN1/GluN2A selective antagonists | Neurological disorders | 4’-Halogenation enhancing NMDA specificity |
Pharmaceuticals 15(8) (2022) | 5-Oxopyrrolidine-3-carbonitriles active against MRSA and A549 cells | Oncology/Anti-infective | Nitroheterocycle hybrids at C-3 |
The synthetic methodology landscape reveals two strategic routes: (1) Pd-catalyzed Suzuki coupling of 1-(4-bromophenyl) precursors with boronic acids to diversify the aryl group (yields 58–72%) [7], and (2) Knoevenagel condensation of 5-oxopyrrolidine-3-carbaldehydes with nitrile sources. Notably, the nitrile group’s stability under cross-coupling conditions remains underutilized—presenting opportunities for late-stage C-3 functionalization.
Concluding Remarks
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile exemplifies rational scaffold hybridization in contemporary medicinal chemistry. Its structural triad—halogenated aryl group, conformationally constrained lactam, and polarized nitrile—creates a versatile template for targeting challenging disease mechanisms. With documented efficacy against resistant pathogens and CNS targets, this scaffold is poised for innovative development, particularly in antimicrobial and neurotherapeutic domains. Future directions should exploit underutilized C-3 and N-1 derivatization pathways to expand its target repertoire.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2